Dexanabinol

Descripción general

Descripción

Dexanabinol, también conocido como HU-211 o ETS2101, es un derivado sintético de cannabinoides. Es el enantiómero "no natural" del potente agonista cannabinoide HU-210. A diferencia de otros derivados de cannabinoides, this compound no actúa como un agonista del receptor cannabinoide, sino que funciona como un antagonista del receptor NMDA. Esta propiedad única lo hace no psicoactivo, lo que lo distingue de otros cannabinoides. This compound exhibe propiedades anticonvulsivas y neuroprotectoras y se utiliza ampliamente en la investigación científica, particularmente para tratar lesiones en la cabeza, accidentes cerebrovasculares y cáncer .

Métodos De Preparación

Dexanabinol se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética generalmente involucra los siguientes pasos:

Material de partida: La síntesis comienza con Δ8-tetrahidrocannabinol (Δ8-THC) como material de partida.

Oxidación: Δ8-THC se oxida para formar la cetona correspondiente.

Reducción: La cetona se reduce luego para formar el derivado hidroxilo.

Sustitución: El derivado hidroxilo se somete a reacciones de sustitución para introducir los grupos funcionales deseados.

Los métodos de producción industrial para this compound implican optimizar estas rutas sintéticas para lograr altos rendimientos y pureza. El proceso puede incluir pasos de purificación adicionales como la recristalización y la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Dexanabinol experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar las cetonas y los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir las cetonas de nuevo en derivados hidroxilo.

Sustitución: this compound puede someterse a reacciones de sustitución para introducir diferentes grupos funcionales, como grupos alquilo o arilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Dexanabinol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la reactividad y las propiedades de los cannabinoides sintéticos.

Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Estudiado por sus posibles efectos terapéuticos en el tratamiento de lesiones cerebrales traumáticas, accidentes cerebrovasculares y varios cánceres.

Mecanismo De Acción

Dexanabinol ejerce sus efectos principalmente a través de su acción como un antagonista del receptor NMDA. Al bloquear los receptores NMDA, this compound previene la afluencia excesiva de iones calcio en las neuronas, lo que puede provocar la muerte celular. Este mecanismo neuroprotector es particularmente beneficioso en condiciones como lesiones cerebrales traumáticas y accidentes cerebrovasculares. Además, this compound tiene propiedades antioxidantes y antiinflamatorias, lo que contribuye aún más a su potencial terapéutico .

Comparación Con Compuestos Similares

Dexanabinol es único entre los cannabinoides sintéticos debido a su naturaleza no psicoactiva y su acción como un antagonista del receptor NMDA. Compuestos similares incluyen:

HU-210: Un potente agonista cannabinoide con efectos psicoactivos.

Δ9-tetrahidrocannabinol (Δ9-THC): El principal componente psicoactivo del cannabis.

Cannabidiol (CBD): Un cannabinoide no psicoactivo con diversas propiedades terapéuticas.

En comparación con estos compuestos, la falta de efectos psicoactivos de this compound y sus propiedades neuroprotectoras lo hacen particularmente valioso para aplicaciones médicas y de investigación .

Actividad Biológica

Dexanabinol, also known as HU-211, is a synthetic cannabinoid derivative that has garnered attention for its neuroprotective properties and potential therapeutic applications in various medical conditions. This article delves into the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, and safety profiles based on diverse research findings.

This compound primarily functions as an NMDA receptor antagonist , which plays a crucial role in neuroprotection by preventing excitotoxicity associated with excessive glutamate activity. Its inhibitory effects on the NMDA receptor have been quantified, showing an IC50 value of 11 μM for inhibition of [^3H]MK-801 binding to rat forebrain membranes . Additionally, this compound exhibits anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various clinical trials. A Phase I trial indicated that this compound is well-tolerated at doses ranging from 48 mg to 200 mg administered intravenously. The drug displayed a rapid distribution half-life of less than 5 minutes and a terminal elimination half-life of approximately 9 hours . Systemic exposure was shown to increase proportionally with dose escalation, with notable levels detected in cerebrospinal fluid (CSF), suggesting effective CNS penetration .

Traumatic Brain Injury (TBI)

A significant clinical trial assessed the efficacy of this compound in patients with severe TBI. In a multi-center, placebo-controlled study involving 861 patients, this compound did not demonstrate a statistically significant improvement in outcomes compared to placebo at the six-month follow-up. The odds ratio for a favorable response was 1.04 (95% CI: 0.79-1.36), indicating no substantial benefit over standard care . Despite its safety profile—showing no hepatic, renal, or cardiac toxic effects—this compound failed to improve quality of life or intracranial pressure management in this cohort .

Brain Cancer

In another study focusing on advanced brain cancer patients, this compound was administered weekly via intravenous infusion up to a maximum tolerated dose of 28 mg/kg. While it was well-tolerated, only 21% of patients exhibited stable disease as the best response, highlighting limited antitumor activity . Notably, the study reported reversible adverse events at higher doses but did not find sufficient evidence to warrant further investigation in larger trials due to inadequate efficacy .

Case Studies and Research Findings

| Study Focus | Sample Size | Dose/Administration | Key Findings |

|---|---|---|---|

| Severe TBI | 861 | 150 mg IV | No significant difference from placebo |

| Brain Cancer | 26 | Weekly up to 28 mg/kg IV | Limited antitumor activity; stable disease in 21% |

| Pharmacokinetics | Various | IV doses up to 200 mg | Rapid distribution; detectable in CSF |

Safety Profile

This compound has been reported to have a favorable safety profile across multiple studies. Common side effects include lightheadedness, fatigue, and gastrointestinal disturbances such as diarrhea and itching . Importantly, no severe adverse events related to this compound were documented during the trials, reinforcing its potential as a safe therapeutic agent within its effective dosing range.

Propiedades

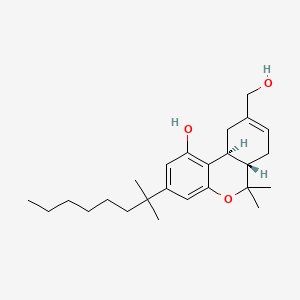

IUPAC Name |

(6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQJFGMEZBFMNV-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150235 | |

| Record name | Dexanabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112924-45-5 | |

| Record name | Dexanabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112924-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexanabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112924455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexanabinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexanabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112924-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXANABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VT8U5372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.